molecular formula C10H20O2Si B12585870 4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione CAS No. 286854-89-5

4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione

Cat. No.: B12585870
CAS No.: 286854-89-5
M. Wt: 200.35 g/mol
InChI Key: XRIZYGXJDWDRKF-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione is an organic compound with the molecular formula C10H20O2Si It is a derivative of pentane-1,3-dione, where the hydrogen atoms at the 4th position are replaced by two methyl groups, and the hydrogen atom at the 1st position is replaced by a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-dimethylpentane-1,3-dione and trimethylsilyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base, such as triethylamine, is often used to facilitate the reaction.

    Procedure: The 4,4-dimethylpentane-1,3-dione is reacted with trimethylsilyl chloride in the presence of a base. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as chromatography, may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-1-phenylpentane-1,3-dione: Similar structure but with a phenyl group instead of a trimethylsilyl group.

    4,4-Dimethyl-1-pentyne: Similar structure but with a triple bond instead of a trimethylsilyl group.

    1-Pentene, 4,4-dimethyl-: Similar structure but with a double bond instead of a trimethylsilyl group.

Uniqueness

4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it a valuable compound in various chemical reactions and applications.

Properties

CAS No.

286854-89-5

Molecular Formula

C10H20O2Si

Molecular Weight

200.35 g/mol

IUPAC Name

4,4-dimethyl-1-trimethylsilylpentane-1,3-dione

InChI

InChI=1S/C10H20O2Si/c1-10(2,3)8(11)7-9(12)13(4,5)6/h7H2,1-6H3

InChI Key

XRIZYGXJDWDRKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)[Si](C)(C)C

Origin of Product

United States

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